molecular formula C15H18Cl2O3 B194482 Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate CAS No. 52179-28-9

Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate

Cat. No. B194482
CAS RN: 52179-28-9
M. Wt: 317.2 g/mol
InChI Key: UHYJTDLWNOQAFE-UHFFFAOYSA-N
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Description

Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate, also known as Ciprofibrate Ethyl Ester, is a chemical compound with the molecular formula C15H18Cl2O3 . It is also referred to by its CAS number 52179-28-9 .


Molecular Structure Analysis

The molecular structure of this compound includes a dichlorocyclopropyl group attached to a phenyl ring via an oxygen atom (phenoxy). This phenyl ring is further connected to a 2-methylpropionate group via an oxygen atom . The exact 3D conformer and 2D structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 317.2 g/mol . It is a solid substance with a color ranging from colorless to off-white . It is slightly soluble in chloroform and methanol . The compound is light sensitive and should be stored in an amber vial in a refrigerator .

Scientific Research Applications

1. Potential for Anti-inflammatory and Antidyslipidemic Properties

Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate, a compound structurally similar to Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate, demonstrates potential as an analgesic and antidyslipidemic agent. Its synthesis and crystal structure have been characterized, indicating possible bioactivity in these areas (Navarrete-Vázquez et al., 2011).

2. Allosteric Modifiers of Hemoglobin

Research has shown that certain isomeric series of 2-(aryloxy)-2-methylpropionic acids, similar in structure to Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate, can decrease the oxygen affinity of human hemoglobin. This indicates a potential application in clinical or biological areas where modification of oxygen supply is beneficial, such as ischemia or stroke (Randad et al., 1991).

3. Peroxisome Proliferation and Hypolipidemic Effects

Compounds structurally related to Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate, such as clofibrate, have been observed to induce peroxisome proliferation and decrease serum lipid levels in rats. These effects suggest potential applications in managing lipid metabolism disorders (Vainio et al., 1983).

4. Inhibition of Hepatic Acetyl Coenzyme A Carboxylase

Research on hypolipidemic agents structurally similar to Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate has shown that they can inhibit acetyl coenzyme A carboxylase, a key enzyme in fatty acid metabolism. This suggests potential applications in the treatment of lipid disorders (Maragoudakis, 1969).

properties

IUPAC Name

ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2O3/c1-4-19-13(18)14(2,3)20-11-7-5-10(6-8-11)12-9-15(12,16)17/h5-8,12H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHYJTDLWNOQAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C2CC2(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50966541
Record name Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate

CAS RN

52179-28-9
Record name Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52179-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(4-(2,2-dichlorocyclopropyl)phenoxy)-2-methylpropionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052179289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50966541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.446
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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